2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate
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Description
Molecular Structure Analysis
The molecular structure of “2-Methylpropyl N-(2-amino-2-oxoethoxy)carbamate” contains a total of 28 bonds . These include 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 190.2 and a molecular formula of C7H14N2O4. The InChI code is 1S/C7H14N2O4/c1-5(2)3-12-7(11)9-13-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) .Scientific Research Applications
Organic Synthesis Applications
The conversion of methyl carbamate to free amine in a series of 2-amino-2-deoxy-D-glucosamine derivatives demonstrates the utility of carbamate derivatives in the selective cleavage of methyl carbamates. This process affords orthogonal N-deprotected carbohydrates, showcasing a method for the mild and efficient release of amines from carbamate protections (Yeung et al., 2000).
Material Science Applications
Amino-functionalized Fe(3)O(4)/SiO(2) core/shell nanoparticles demonstrate the integration of carbamate functionalities into materials for environmental applications. These nanoparticles, attached to graphene oxide, serve as efficient adsorbents for dye removal from wastewater, indicating the role of carbamate derivatives in enhancing the functionality of nanomaterials for pollution control (Yao et al., 2012).
Environmental and Biodegradation Studies
The detoxification of methomyl, a carbamate pesticide, by a carbamate C-N hydrolase gene highlights the biological relevance of understanding carbamate chemistry for environmental sustainability. This study provides insights into the microbial degradation mechanisms of carbamate pesticides, showcasing the potential for bioremediation strategies (Jiang et al., 2020).
Analytical Chemistry Applications
The development of a high-performance liquid chromatographic post-column fluorometric labeling technique for the determination of carbamate insecticides underlines the importance of carbamate derivatives in analytical chemistry. This technique offers high sensitivity and selectivity for the detection of carbamate residues, demonstrating the role of carbamate chemistry in food safety and environmental monitoring (Krause, 1979).
Properties
IUPAC Name |
2-methylpropyl N-(2-amino-2-oxoethoxy)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-5(2)3-12-7(11)9-13-4-6(8)10/h5H,3-4H2,1-2H3,(H2,8,10)(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBQQOQINNZHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NOCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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